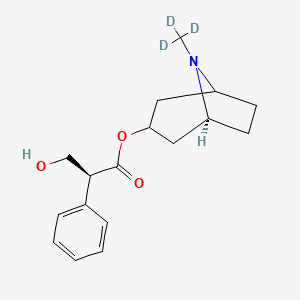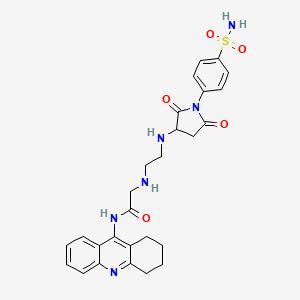
eeAChE-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
eeAChE-IN-1 is a potent inhibitor of cholinesterase enzymes, specifically targeting acetylcholinesterase. This compound has shown significant potential in scientific research, particularly in the study of neuroinflammation and cholinergic deficits associated with neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
The synthesis of eeAChE-IN-1 involves multiple steps, including the formation of pyrimidine and pyrrolidine cores. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
eeAChE-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its inhibitory activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its binding affinity to the target enzyme.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
eeAChE-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of acetylcholinesterase in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholinesterase enzymes.
Mecanismo De Acción
The mechanism of action of eeAChE-IN-1 involves the inhibition of acetylcholinesterase by binding to its active site. This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic signaling .
Comparación Con Compuestos Similares
eeAChE-IN-1 is unique due to its high potency and specificity for acetylcholinesterase. Similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a broader spectrum of activity.
Propiedades
Fórmula molecular |
C27H30N6O5S |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
2-[2-[[2,5-dioxo-1-(4-sulfamoylphenyl)pyrrolidin-3-yl]amino]ethylamino]-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C27H30N6O5S/c28-39(37,38)18-11-9-17(10-12-18)33-25(35)15-23(27(33)36)30-14-13-29-16-24(34)32-26-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)26/h1,3,5,7,9-12,23,29-30H,2,4,6,8,13-16H2,(H2,28,37,38)(H,31,32,34) |
Clave InChI |
SHUFPOCNDZLDGD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CNCCNC4CC(=O)N(C4=O)C5=CC=C(C=C5)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
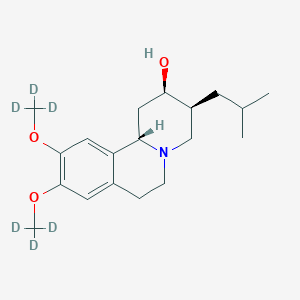
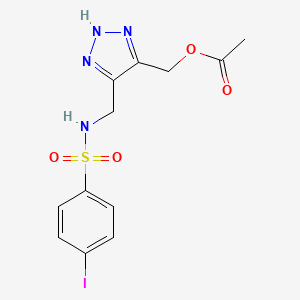

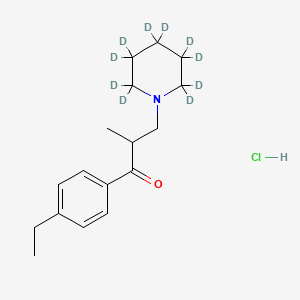
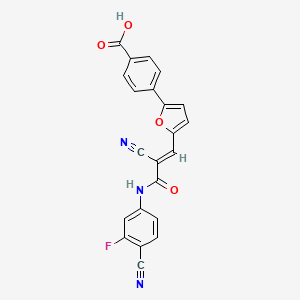
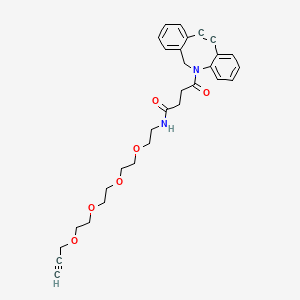


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

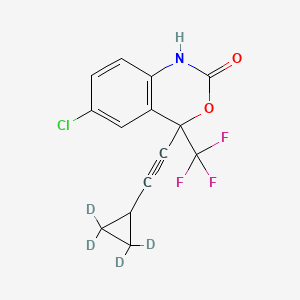
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
